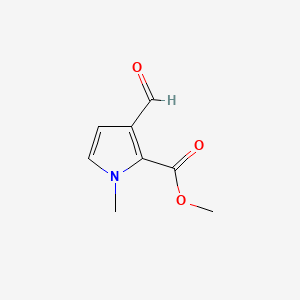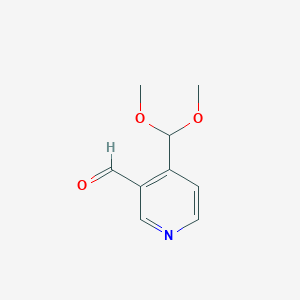
4-(Dimethoxymethyl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dimethoxymethyl group at the 4-position and a formyl group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(Dimethoxymethyl)pyridine-3-carboxylic acid.
Reduction: 4-(Dimethoxymethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be compared with other pyridine derivatives, such as:
Pyridine-3-carbaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
Pyridine-4-carbaldehyde: Has the formyl group at the 4-position instead of the 3-position, leading to different reactivity and applications.
Pyridine-2-carbaldehyde: The formyl group is at the 2-position, which affects its chemical behavior and uses.
The presence of the dimethoxymethyl group in this compound provides unique reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
1300034-66-5 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-6,9H,1-2H3 |
Clave InChI |
UXRLLXIRZINAGK-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=NC=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

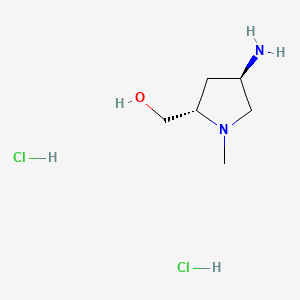
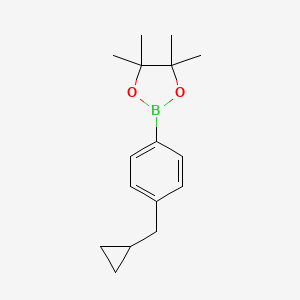
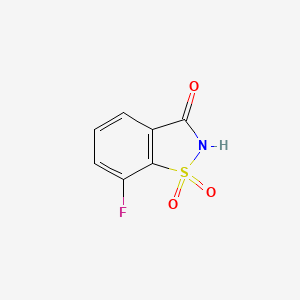
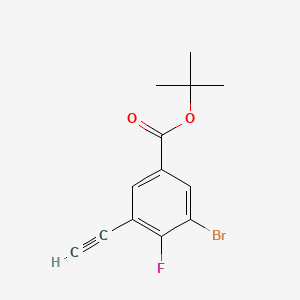
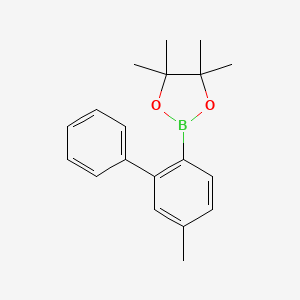
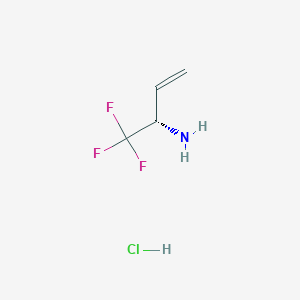

![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
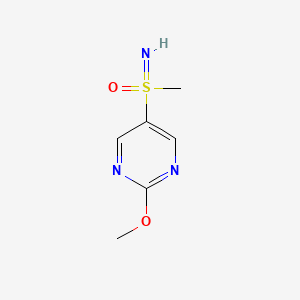
![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
